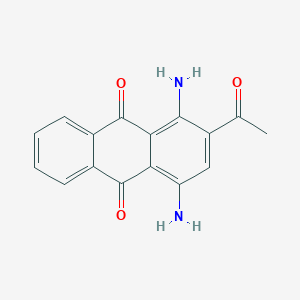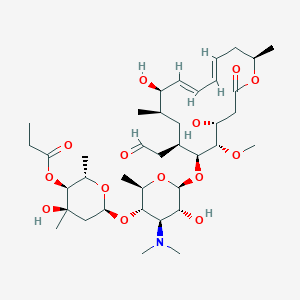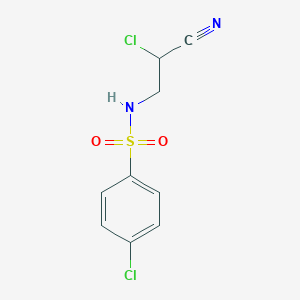
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has proven to be effective in various applications, such as in the development of new drugs and as a tool in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit various enzymes, including carbonic anhydrases, proteases, and kinases. It has also been used as a tool in the development of new drugs, such as anticancer agents and antimicrobial agents. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide involves the inhibition of enzymes that are involved in various cellular processes, such as cell proliferation, apoptosis, and angiogenesis. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit carbonic anhydrases, which play a crucial role in pH regulation and are overexpressed in various tumors. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has also been shown to inhibit proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit kinases, such as Pim-1 and CK2, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and metastasis. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases and upregulating tissue inhibitors of metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is its ability to inhibit multiple enzymes, making it a versatile tool in scientific research. 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell lines. Additionally, 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for the use of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific enzymes that are inhibited by 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide. Another area of interest is the use of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide as a tool in the study of various cellular processes, such as cell signaling and metabolism. Additionally, further research is needed to determine the efficacy of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide in different cancer types and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 2-chloro-2-cyanoethylamine hydrochloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and results in the formation of 4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
17260-63-8 |
|---|---|
Nombre del producto |
4-Chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide |
Fórmula molecular |
C9H8Cl2N2O2S |
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
4-chloro-N-(2-chloro-2-cyanoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c10-7-1-3-9(4-2-7)16(14,15)13-6-8(11)5-12/h1-4,8,13H,6H2 |
Clave InChI |
UPRVAJNQWSDYRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(C#N)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NCC(C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



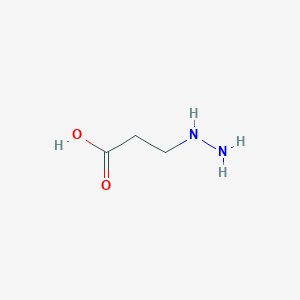

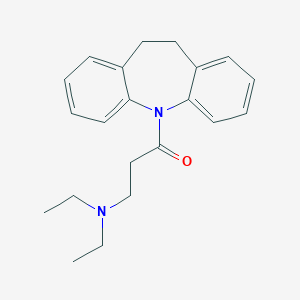

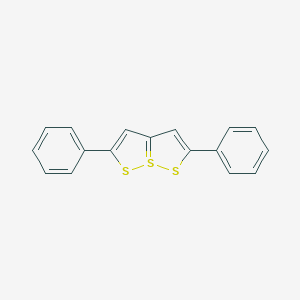
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
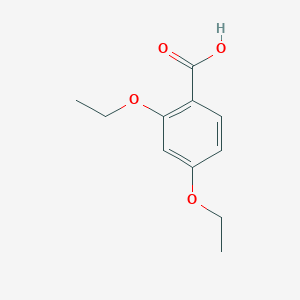
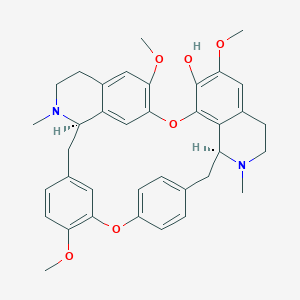


![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
